molecular formula C19H23NO B11178294 N-(4-butylphenyl)-3,4-dimethylbenzamide

N-(4-butylphenyl)-3,4-dimethylbenzamide

Cat. No.: B11178294
M. Wt: 281.4 g/mol
InChI Key: XTCUMHJKDSUJCC-UHFFFAOYSA-N
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Description

N-(4-Butylphenyl)-3,4-dimethylbenzamide is a synthetic benzamide derivative characterized by a 3,4-dimethyl-substituted benzoyl group linked to a 4-butylphenylamine moiety. Benzamides with alkyl or aryl N-substituents are widely studied for diverse applications, including flavor enhancement (S807/S9229) , enzyme inhibition (LMK235) , and anticonvulsant activity (D2916) .

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N-(4-butylphenyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C19H23NO/c1-4-5-6-16-8-11-18(12-9-16)20-19(21)17-10-7-14(2)15(3)13-17/h7-13H,4-6H2,1-3H3,(H,20,21)

InChI Key

XTCUMHJKDSUJCC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-3,4-dimethylbenzamide typically involves the reaction of 4-butylaniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-3,4-dimethylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(4-butylphenyl)-3,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Functional Groups
Compound Name Core Structure N-Substituent Key Functional Groups
N-(4-Butylphenyl)-3,4-dimethylbenzamide 3,4-Dimethylbenzamide 4-Butylphenyl Linear alkyl chain, dimethyl
S9229 (CAS 851669-60-8) 3,4-Dimethylbenzamide (R)-1-Methoxy-4-methylpentan-2-yl Branched methoxyalkyl
LMK235 3,5-Dimethylbenzamide 6-(Hydroxyamino)-6-oxohexyloxy Hydroxamate (HDAC inhibitor)
D2916 2,6-Dimethylbenzamide 5-Methyl-3-isoxazolyl Isoxazole ring

Key Differences :

  • N-Substituent Complexity : S9229’s branched methoxyalkyl group enhances steric hindrance, slowing metabolism compared to the linear 4-butylphenyl chain .
  • Polarity : LMK235’s hydroxamate group increases water solubility, whereas the 4-butylphenyl group in the target compound enhances lipophilicity .
Metabolic Pathways and Toxicology
Compound Key Metabolic Pathways Toxicological Profile
S9229 Hydroxylation, dihydroxylation, glucuronidation No genotoxicity; FEMA GRAS-approved
D2916 Sex-dependent hydroxylation (aryl vs. isoxazolyl) Sex-specific brain retention
Target Compound (Inferred) Likely β-oxidation of butyl chain, aryl hydroxylation Potential for prolonged half-life

Metabolic Contrasts :

  • S9229’s methoxy group undergoes demethylation, while the target compound’s butyl chain may undergo β-oxidation, producing carboxylic acid metabolites .
  • D2916’s sex-dependent metabolism highlights how substituent position (e.g., methyl on isoxazole vs. aryl) alters enzyme specificity .
Physicochemical Properties
Compound LogP (Predicted) Solubility Melting Point
S9229 ~3.5 (moderate) Low in water Not reported
LMK235 ~1.8 (polar) High in DMSO Not reported
Target Compound ~5.0 (high) Lipophilic Likely >100°C

Property Trends :

  • The 4-butylphenyl group increases LogP compared to S9229’s methoxyalkyl or LMK235’s hydroxamate, suggesting reduced aqueous solubility .

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